molecular formula C23H28N4O4 B613565 Fmoc-Arg(Me)2-OH CAS No. 268564-10-9

Fmoc-Arg(Me)2-OH

Cat. No.: B613565
CAS No.: 268564-10-9
M. Wt: 424.5
InChI Key: QXAXLSMKNHJDNM-FQEVSTJZSA-N
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Description

Fmoc-Arg(Me)2-OH: , also known as 9-fluorenylmethyloxycarbonyl-N,N-dimethyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mildly basic conditions, allowing for the sequential addition of amino acids to form peptides.

Mechanism of Action

Target of Action

Fmoc-Arg(Me)2-OH: primarily targets arginine residues in peptides and proteins. Arginine plays a crucial role in protein synthesis, cell signaling, and immune function. By modifying arginine residues, this compound can influence these biological processes .

Mode of Action

The compound interacts with its targets by methylating the guanidino group of arginine residues. This methylation can alter the charge and hydrogen bonding properties of arginine, affecting protein structure and function. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino acid during peptide synthesis, ensuring selective modification .

Biochemical Pathways

This compound affects pathways involving protein synthesis and modification . Methylation of arginine residues can influence gene expression, signal transduction, and protein-protein interactions . These modifications can lead to changes in cellular processes such as cell growth, differentiation, and immune responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability is influenced by its stability and solubility . The Fmoc group enhances stability during synthesis but must be removed for biological activity. The compound’s metabolism involves enzymatic cleavage of the Fmoc group, followed by methylation of arginine residues .

Result of Action

The molecular and cellular effects of this compound include altered protein function and signaling pathways . Methylation of arginine residues can lead to changes in protein conformation, stability, and interactions . These modifications can affect cellular processes such as gene expression, cell cycle regulation, and immune responses .

Action Environment

Environmental factors such as pH, temperature, and presence of enzymes can influence the compound’s action, efficacy, and stability. The Fmoc group provides protection during synthesis but must be removed under specific conditions to release the active methylated arginine. The compound’s stability and efficacy can be affected by storage conditions and the presence of proteases that may degrade the peptide .

Biochemical Analysis

Biochemical Properties

Fmoc-Arg(Me)2-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It could interact with various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Me)2-OH typically involves the protection of the arginine amino group with the Fmoc group. This is achieved by reacting arginine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Fmoc-protected arginine is then methylated using methyl iodide (MeI) in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity and yield .

Properties

IUPAC Name

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAXLSMKNHJDNM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673979
Record name (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268564-10-9
Record name (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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